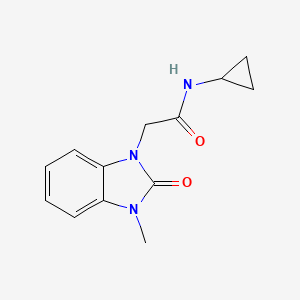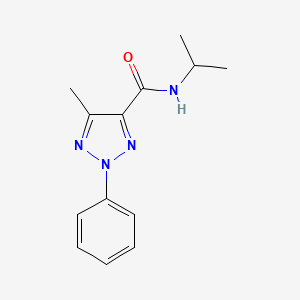
5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms. In cancer research, this compound has been found to induce apoptosis in cancer cells. It has also been found to inhibit the activity of enzymes involved in cancer cell proliferation. In inflammation research, this compound has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. In neurological disorder research, this compound has been found to reduce oxidative stress and inflammation in the brain, which can contribute to neuroprotection.
Biochemical and Physiological Effects
5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been found to reduce oxidative stress and inflammation in the brain, which can contribute to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide in lab experiments is its unique chemical structure and properties, which make it an attractive compound for drug discovery. Another advantage is its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, future research could focus on improving the solubility of this compound to make it more accessible for lab experiments.
Méthodes De Synthèse
The synthesis of 5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide involves the reaction of 5-methyl-2-phenyl-1H-1,2,3-triazole-4-carboxylic acid with propan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization to obtain pure 5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide.
Applications De Recherche Scientifique
5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide has been extensively studied for its potential therapeutic applications. Some of the areas of research include cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In inflammation research, this compound has been shown to possess anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to have neuroprotective properties. It has been found to reduce oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(2)14-13(18)12-10(3)15-17(16-12)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZDIXQCZRQXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)NC(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-phenyl-N-propan-2-yltriazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

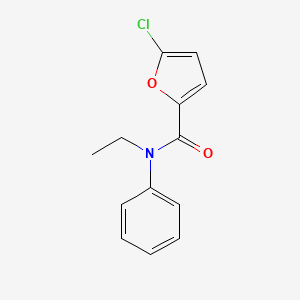
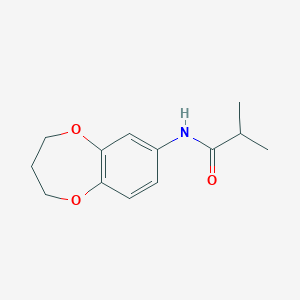
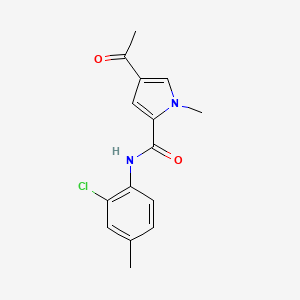
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)
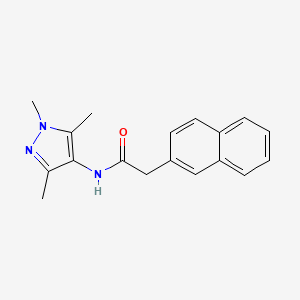
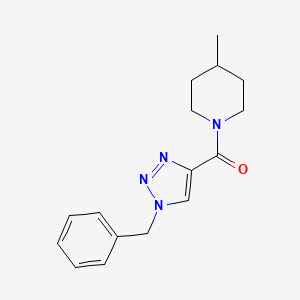
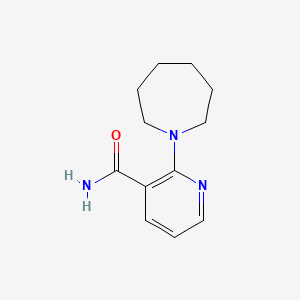
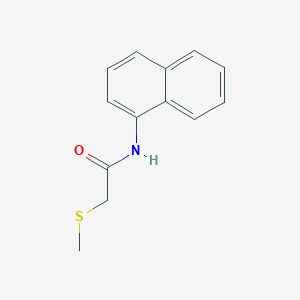
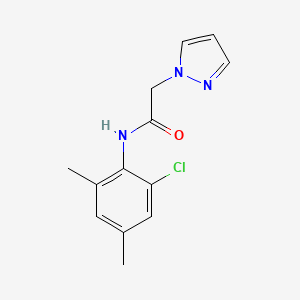
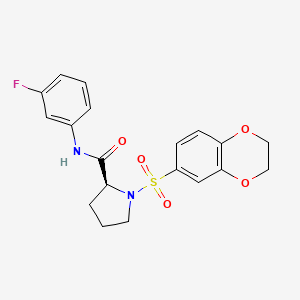
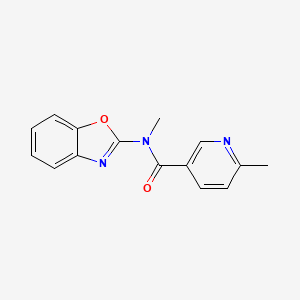
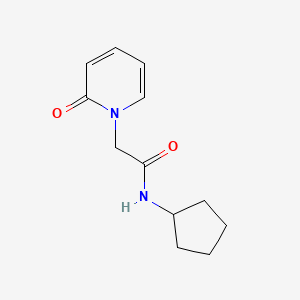
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)
